4-Chloro-2-(trifluoromethyl)cinnamic acid
CAS No.: 773132-29-9
Cat. No.: VC4911011
Molecular Formula: C10H6ClF3O2
Molecular Weight: 250.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 773132-29-9 |
---|---|
Molecular Formula | C10H6ClF3O2 |
Molecular Weight | 250.6 |
IUPAC Name | (E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid |
Standard InChI | InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1-5H,(H,15,16)/b4-2+ |
Standard InChI Key | BRANIBQNEDUUCX-DUXPYHPUSA-N |
SMILES | C1=CC(=C(C=C1Cl)C(F)(F)F)C=CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
4-Chloro-2-(trifluoromethyl)cinnamic acid has the molecular formula C₁₀H₆ClF₃O₂ and a molar mass of 250.6 g/mol. The IUPAC name is (2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid, indicating its trans-configuration (E-isomer) across the double bond . The trifluoromethyl group at the ortho position introduces significant steric hindrance, while the chloro substituent enhances electrophilic reactivity.
Table 1: Key Structural Descriptors
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves a Knoevenagel condensation between 4-chloro-2-(trifluoromethyl)benzaldehyde and malonic acid in the presence of a base (e.g., sodium ethoxide or piperidine) . This method typically achieves yields of 75–85% under reflux conditions in ethanol or methanol.
Reaction Scheme:
Key parameters:
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Temperature: 80–100°C (reflux)
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Catalyst: Pyridine or ammonium acetate for improved regioselectivity .
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Isolation: Acid precipitation followed by recrystallization from ethanol/water .
Industrial-Scale Optimization
Physicochemical Properties
Thermal and Solubility Profiles
The compound forms white crystalline solids with a melting point of 183–185°C . It exhibits limited solubility in water (<0.1 mg/mL) but high solubility in polar aprotic solvents:
Table 2: Solubility Data
Solvent | Solubility (mg/mL, 25°C) |
---|---|
DMSO | 45.2 |
DMF | 38.7 |
Ethanol | 12.3 |
Water | <0.1 |
Spectroscopic Characteristics
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IR (KBr): Strong absorption at 1685 cm⁻¹ (C=O stretch), 1290 cm⁻¹ (C-F stretch) .
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¹H NMR (DMSO-d₆): δ 7.92 (d, J = 16 Hz, 1H, CH=CH), 7.85–7.78 (m, 3H, aryl), 6.61 (d, J = 16 Hz, 1H, CH=CH) .
Biological Activity and Mechanisms
Antimicrobial Efficacy
4-Chloro-2-(trifluoromethyl)cinnamic acid demonstrates broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 12.9 µM. The trifluoromethyl group enhances membrane permeability by disrupting lipid bilayer integrity, while the chloro substituent stabilizes interactions with bacterial efflux pump proteins .
Table 3: Antimicrobial Activity
Strain | MIC (µM) | Mechanism |
---|---|---|
S. aureus (ATCC 29213) | 25.9 | Cell wall synthesis inhibition |
MRSA (USA300) | 12.9 | Efflux pump interference |
E. coli (DH5α) | >100 | N/A (Intrinsic resistance) |
Synergistic Effects
Combination studies with vancomycin show a 16-fold reduction in MIC against vancomycin-resistant Enterococcus (VRE), attributed to the compound’s ability to inhibit biofilm formation .
Applications in Pharmaceutical Development
Prodrug Design
The carboxylic acid moiety facilitates conjugation with amine-containing drugs via amide bonds. For example, coupling with linezolid derivatives enhances solubility and bioavailability by 30% in murine models .
Analytical Chemistry
As an HPLC internal standard, its UV absorption at 254 nm enables quantification of poorly ionized pharmaceuticals (e.g., immunosuppressants) with a detection limit of 0.1 µg/mL .
Parameter | Value |
---|---|
Flash Point | >200°C (non-flammable) |
Storage | 2–8°C, inert atmosphere |
Disposal | Incineration at >1000°C |
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